molecular formula C15H11ClN2S B11808428 2-Chloro-5-(2-phenylthiazol-4-yl)aniline

2-Chloro-5-(2-phenylthiazol-4-yl)aniline

Cat. No.: B11808428
M. Wt: 286.8 g/mol
InChI Key: IKPRKIBUVAQURI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-phenylthiazol-4-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-phenylthiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2-chloro-1-(2-phenylthiazol-4-yl)ethanone can be reacted with thiourea under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-phenylthiazol-4-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-phenylthiazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-phenylthiazol-4-yl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Phenylthiazole derivatives

Uniqueness

2-Chloro-5-(2-phenylthiazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

IUPAC Name

2-chloro-5-(2-phenyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C15H11ClN2S/c16-12-7-6-11(8-13(12)17)14-9-19-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2

InChI Key

IKPRKIBUVAQURI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

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